molecular formula C13H19NO3 B4701507 N-(2-butoxyphenyl)-2-methoxyacetamide

N-(2-butoxyphenyl)-2-methoxyacetamide

Cat. No.: B4701507
M. Wt: 237.29 g/mol
InChI Key: SOXUOZKEOIYIJD-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-2-methoxyacetamide is an acetamide derivative featuring a 2-butoxy-substituted phenyl ring attached to a methoxyacetamide backbone. These compounds are characterized by a phenyl ring with varying substituents (e.g., alkoxy, aryl, heterocyclic groups) linked to the methoxyacetamide moiety.

Properties

IUPAC Name

N-(2-butoxyphenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-4-9-17-12-8-6-5-7-11(12)14-13(15)10-16-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXUOZKEOIYIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-2-methoxyacetamide typically involves the reaction of 2-butoxyaniline with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used in the presence of catalysts or under specific reaction conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-butoxyphenyl)-2-methoxyacetic acid, while reduction could produce N-(2-butoxyphenyl)-2-methoxyethylamine. Substitution reactions can lead to a variety of substituted derivatives with different functional groups attached to the phenyl ring or the methoxyacetamide moiety.

Scientific Research Applications

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Electron-Donating Groups (e.g., methoxy, benzyloxy): Enhance solubility and influence aromatic proton shifts in NMR (e.g., δ 3.42–3.45 for methoxy groups in 5d/5e) . Aliphatic vs. Aromatic Chains: Aliphatic derivatives (e.g., hexan-2-yl in ) exhibit lower synthetic yields but serve as chiral intermediates, while aromatic analogs are more common in drug discovery .
  • Synthetic Efficiency :

    • GP1 reactions (for 5d/5e) achieve moderate yields (24–35%) , whereas biocatalytic methods (for hexan-2-yl derivatives) show enantioselectivity challenges .

Pharmacological and Industrial Relevance

  • Anti-Inflammatory/Analgesic Potential: Phenoxy acetamide derivatives (e.g., ) demonstrate significant anti-inflammatory activity, suggesting that N-(2-butoxyphenyl)-2-methoxyacetamide may share similar mechanisms due to structural analogy .
  • Antimicrobial Activity: Chromenone-based analogs (e.g., 6j) highlight the role of electron-withdrawing groups (e.g., nitro, amino) in enhancing antimicrobial properties .
  • Industrial Applications : N-(2,6-dimethylphenyl)-2-methoxyacetamide is commercially produced for pharmaceuticals and fragrances, indicating scalability for related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-butoxyphenyl)-2-methoxyacetamide
Reactant of Route 2
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